molecular formula C17H19FN4O B6471194 1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one CAS No. 2640973-75-5

1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one

Cat. No.: B6471194
CAS No.: 2640973-75-5
M. Wt: 314.36 g/mol
InChI Key: UTVAATUUKUARAM-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one is a complex organic compound that features a cyclopropyl group, a fluorophenyl group, and a piperazine moiety

Biochemical Analysis

Biochemical Properties

1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication and transcription . By binding to the active site of DNA gyrase, this compound prevents the relaxation of supercoiled DNA, thereby inhibiting bacterial cell growth

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In bacterial cells, this compound inhibits DNA replication by targeting DNA gyrase, leading to cell death . In mammalian cells, it may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with DNA gyrase can disrupt the normal function of the cell cycle, potentially leading to apoptosis or other forms of cell death

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly DNA gyrase. By binding to the active site of DNA gyrase, this compound inhibits the enzyme’s activity, preventing the relaxation of supercoiled DNA and thereby inhibiting DNA replication and transcription This inhibition leads to the accumulation of DNA damage and ultimately results in cell death

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and cell signaling pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit bacterial growth without causing significant toxicity . Higher doses may lead to toxic or adverse effects, including damage to mammalian cells and tissues . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may have different biological activities and effects on metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which facilitate its uptake and distribution within cells . Once inside the cell, the compound may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are important for determining the compound’s efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the nucleus, where it interacts with DNA gyrase and other nuclear proteins . Additionally, the compound may localize to other subcellular compartments, such as the cytoplasm or mitochondria, depending on the presence of specific targeting signals . These localization patterns are important for understanding the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis has also been explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and fluorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-14-3-1-2-4-15(14)20-9-11-21(12-10-20)16-17(23)22(8-7-19-16)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVAATUUKUARAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C(C2=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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